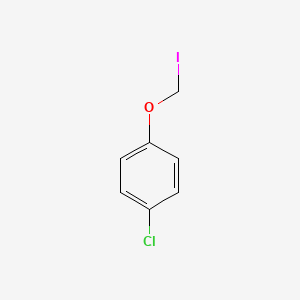![molecular formula C6H4BrClN4 B13899866 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine typically involves the bromination of 6-chloroimidazo[1,2-b]pyridazine. One common method includes the use of N-bromo-succinimide (NBS) as the brominating agent in a solvent like chloroform under argon atmosphere . The reaction is usually carried out at room temperature overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions:
Substitution Reactions: Alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C.
Oxidation and Reduction Reactions: Common oxidizing agents like and reducing agents like can be used.
Major Products:
Substitution Reactions: Products include various alkylated derivatives of the original compound.
Oxidation and Reduction Reactions: Products depend on the specific functional groups being oxidized or reduced.
Scientific Research Applications
Chemistry: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: This compound has shown potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) , making it a candidate for antimalarial drug development .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of PfCDPK1, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the malaria parasite . The exact pathways and molecular interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazin-8-amine
- 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Comparison: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for targeted drug design .
Properties
Molecular Formula |
C6H4BrClN4 |
|---|---|
Molecular Weight |
247.48 g/mol |
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-4-2-10-6-3(9)1-5(8)11-12(4)6/h1-2H,9H2 |
InChI Key |
OFIPZIYZCIMUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


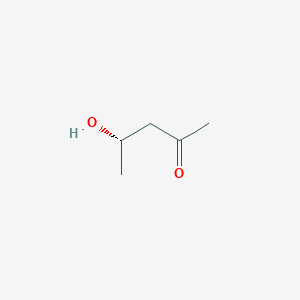
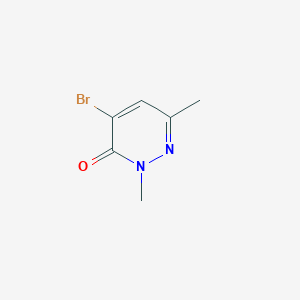

![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
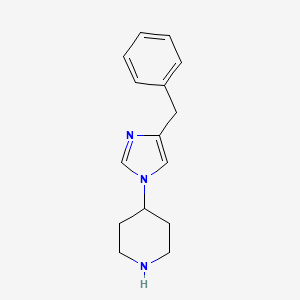
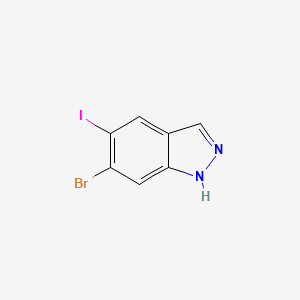

![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
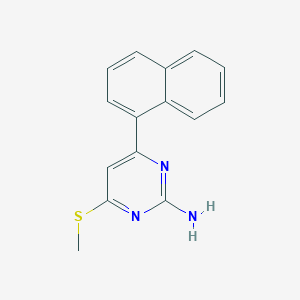
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)
